molecular formula C7H3Cl3O B152503 3,4-Dichlorobenzoyl chloride CAS No. 3024-72-4

3,4-Dichlorobenzoyl chloride

Cat. No. B152503
CAS RN: 3024-72-4
M. Wt: 209.5 g/mol
InChI Key: VTXNOVCTHUBABW-UHFFFAOYSA-N
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Patent
US04814349

Procedure details

Similarly, substituting 2-chloro-4-nitrobenzoyl chloride, 3-bromo-4-methylbenzoyl chloride, 2,6-difluorobenzoyl chloride, 2,5-dichlorobenzoyl chloride, 3,5-dichlorobenzoyl chloride or naphthoyl chloride, for 3,4-dichlorobenzoyl chloride, yields respectively: 2-chloro-4-nitrobenzoic acid, 2-(tert)-butylhydrazide; 3-bromo-4-methylbenzoic acid, 2-(tert)-butylhydrazide; mp 95°-97° C.; 2,5-dichlorobenzoic acid 2-(tert)-butylhydrazide and 3,5dichlorobenzoic acid, 2-(tert)-butylhydrazide, mp 163°-165° C.; 1-naphthoic acid, 2-(tert)-butylhydrazide mp 148°-150° C.
Quantity
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Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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reactant
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reactant
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Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C([N+]([O-])=O)C=CC=1C(Cl)=O.BrC1C=C(C=CC=1C)C(Cl)=O.FC1C=CC=C(F)C=1C(Cl)=O.Cl[C:37]1[CH:45]=[CH:44][C:43]([Cl:46])=[CH:42][C:38]=1[C:39]([Cl:41])=[O:40].ClC1C=C(C=C(Cl)C=1)C(Cl)=O.C1(C(Cl)=O)C2C(=CC=CC=2)C=CC=1>>[Cl:46][C:43]1[CH:42]=[C:38]([CH:37]=[CH:45][C:44]=1[Cl:1])[C:39]([Cl:41])=[O:40]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.